![molecular formula C20H28N4O6 B137090 butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate CAS No. 127786-83-8](/img/structure/B137090.png)
butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate is a synthetic compound that has gained significant attention in scientific research due to its potential as an anti-cancer agent. The compound is also known as BAC, and its chemical structure consists of a carbamate group, aziridine rings, and a cyclohexadiene ring. In
Mecanismo De Acción
The mechanism of action of BAC involves the formation of DNA adducts, which cause DNA damage and inhibit cell division. BAC also induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, BAC has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
BAC has been shown to have several biochemical and physiological effects. BAC has been shown to induce DNA damage, inhibit cell division, and induce apoptosis in cancer cells. BAC has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and angiogenesis. In addition to its anti-cancer properties, BAC has also been studied for its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAC has several advantages and limitations for lab experiments. One of the advantages of BAC is that it is a synthetic compound that can be easily synthesized in the lab. BAC also has a high purity level, which makes it suitable for use in various experiments. However, one of the limitations of BAC is that it is a highly toxic compound that can cause severe side effects if not handled properly.
Direcciones Futuras
There are several future directions for the study of BAC. One of the future directions is the development of more efficient synthesis methods for BAC. Another future direction is the study of the pharmacokinetics and pharmacodynamics of BAC in vivo. Furthermore, the study of the potential side effects of BAC and the development of strategies to mitigate these side effects is also an important future direction. Finally, the study of the combination of BAC with other anti-cancer agents and the development of novel drug delivery systems for BAC is also an important future direction.
Conclusion:
In conclusion, BAC is a synthetic compound that has gained significant attention in scientific research due to its potential as an anti-cancer agent. BAC has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. The mechanism of action of BAC involves the formation of DNA adducts, which cause DNA damage and inhibit cell division. BAC has several advantages and limitations for lab experiments, and there are several future directions for the study of BAC.
Métodos De Síntesis
BAC is a synthetic compound that can be synthesized using various methods. One of the most common methods of synthesis involves the reaction of cyclohexadiene-1,4-dione with ethyl acetoacetate and butyl carbamate in the presence of aziridine and triethylamine. The reaction produces BAC as a white crystalline solid with a yield of around 70%.
Aplicaciones Científicas De Investigación
BAC has been extensively studied for its potential as an anti-cancer agent. Several studies have shown that BAC can induce apoptosis in cancer cells by causing DNA damage and inhibiting cell division. BAC has also been shown to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. In addition to its anti-cancer properties, BAC has also been studied for its potential as an anti-inflammatory agent.
Propiedades
Número CAS |
127786-83-8 |
|---|---|
Nombre del producto |
butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
Fórmula molecular |
C20H28N4O6 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C20H28N4O6/c1-5-11(3)29-19(27)21-13-15(23-7-8-23)18(26)14(16(17(13)25)24-9-10-24)22-20(28)30-12(4)6-2/h11-12H,5-10H2,1-4H3,(H,21,27)(H,22,28) |
Clave InChI |
NDTYNPXZXAMKER-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC(C)CC)N3CC3 |
SMILES canónico |
CCC(C)OC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC(C)CC)N3CC3 |
Sinónimos |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, bis(1-methylpropyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)

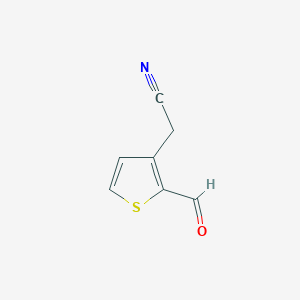
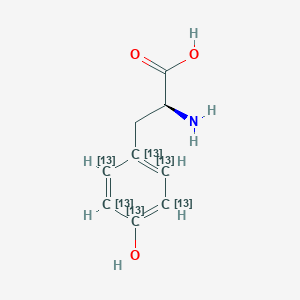

![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

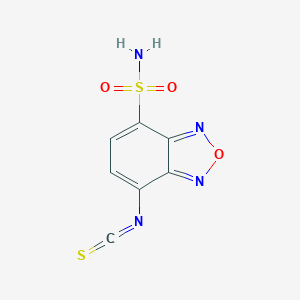
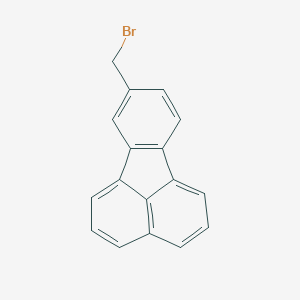

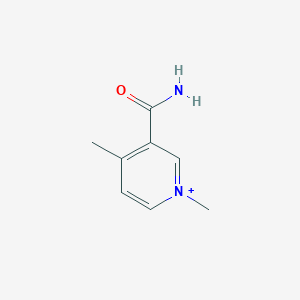
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)